5-(6-aminopyridin-3-yl)-3-(4-chlorophenyl)pyridin-2-amine dihydrochloride, commercially known as PF-06260933 dihydrochloride, is a highly potent and orally bioavailable inhibitor of mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). Exhibiting an IC50 of 3.7 nM, it provides exceptional >1000-fold kinome selectivity, making it a premier chemical probe for metabolic and cardiovascular disease models [1]. Crucially for procurement and formulation, the dihydrochloride salt form ensures high aqueous solubility (up to ~37 mg/mL), overcoming the processability bottlenecks typically associated with free-base kinase inhibitors and enabling seamless integration into in vivo pharmacokinetic workflows without the need for harsh organic vehicles .
Substituting PF-06260933 dihydrochloride with broad-spectrum MAPK inhibitors or alternative MAP4K4 agents compromises assay integrity and in vivo applicability. Broad-spectrum inhibitors introduce off-target kinome cross-reactivity that convolutes phenotypic readouts in complex metabolic models [1]. Furthermore, utilizing the free base form of PF-06260933 restricts aqueous solubility, necessitating high concentrations of DMSO or harsh organic vehicles that can induce baseline endothelial toxicity and alter pharmacokinetic profiles . In contrast, PF-06260933 dihydrochloride provides a validated pharmacokinetic profile specifically optimized for systemic oral dosing in atherosclerosis and diabetes models, ensuring target engagement without vehicle-induced artifacts [1].
The procurement of the dihydrochloride salt of PF-06260933 is heavily driven by its superior processability in aqueous media. While the free base form requires organic solvents like DMSO for dissolution, the dihydrochloride salt achieves an aqueous solubility of up to 36.97 mg/mL (100 mM) . This >100-fold improvement in water solubility eliminates the need for harsh vehicles during in vivo oral or intravenous administration, preventing vehicle-induced toxicity in sensitive endothelial or metabolic assays [1].
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 36.97 mg/mL (100 mM) in water |
| Comparator Or Baseline | PF-06260933 free base (requires DMSO/organic solvents) |
| Quantified Difference | >100-fold increase in aqueous solubility |
| Conditions | Room temperature dissolution for in vivo stock preparation |
High aqueous solubility streamlines in vivo formulation and prevents confounding vehicle-related toxicity in animal models.
PF-06260933 dihydrochloride distinguishes itself from earlier generation kinase inhibitors through its exceptional target specificity. It inhibits MAP4K4 with an IC50 of 3.7 nM while maintaining a >1000-fold selectivity window against the broader kinome [1]. When compared to multi-kinase inhibitors often used as generic substitutes, PF-06260933 ensures that observed reductions in fasting hyperglycemia or endothelial permeability are strictly MAP4K4-dependent, phenocopying genetic knockout models [2].
| Evidence Dimension | Kinase Selectivity Window |
| Target Compound Data | >1000-fold selectivity for MAP4K4 (IC50 = 3.7 nM) |
| Comparator Or Baseline | Broad-spectrum MAPK inhibitors (cross-reactive) |
| Quantified Difference | >3 orders of magnitude preference for MAP4K4 |
| Conditions | In vitro kinase profiling panels |
Guarantees that biological responses in complex in vivo models are driven by MAP4K4 inhibition rather than off-target effects.
In ApoE-/- mouse models of atherosclerosis, PF-06260933 dihydrochloride demonstrates unique in vivo utility by promoting plaque regression without altering systemic plasma lipid content [1]. Unlike generic metabolic drugs (e.g., statins or broad lipid-lowering agents) that confound vascular inflammation readouts by simultaneously altering circulating lipids, PF-06260933 isolates the endothelial inflammatory component [1]. Furthermore, it robustly prevents TNF-α-mediated endothelial permeability in vitro, matching the efficacy of direct MAP4K4 siRNA knockdown [2].
| Evidence Dimension | Plaque Regression & Lipid Alteration |
| Target Compound Data | Promotes plaque regression independently of plasma lipid changes |
| Comparator Or Baseline | Traditional lipid-lowering metabolic agents |
| Quantified Difference | Isolates endothelial permeability protection without lipid profile disruption |
| Conditions | ApoE-/- in vivo atherosclerosis model and TNF-α-stimulated human aortic endothelial cells |
Allows researchers to specifically target and study vascular inflammation without the confounding variable of systemic lipid alteration.
The compound's high aqueous solubility as a dihydrochloride salt and its validated pharmacokinetic profile make it the ideal choice for oral dosing in ApoE-/- mouse models to study atherosclerosis and vascular inflammation without vehicle-induced toxicity [1].
Because it reduces fasting glucose levels without altering systemic lipid profiles, PF-06260933 is the preferred chemical probe for isolating MAP4K4's specific role in insulin resistance, avoiding the confounding effects of broad metabolic modifiers [2].
As a highly selective inhibitor that phenocopies MAP4K4 genetic knockdown, it is optimal for in vitro assays measuring TNF-α-mediated endothelial cell retraction and permeability, ensuring strictly target-dependent readouts [1].